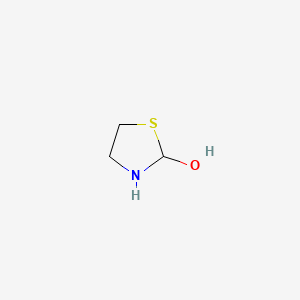

1,3-Thiazolidin-2-ol

Description

Overview of 1,3-Thiazolidin-2-ol in Heterocyclic Chemistry

This compound is a heterocyclic compound characterized by a five-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a hydroxyl group attached to the carbon at position 2. ontosight.ai This structure makes it a derivative of thiazolidine (B150603). nih.gov The presence of both sulfur and nitrogen atoms within the ring imparts unique chemical properties to the molecule. ontosight.ai

The 1,3-thiazolidine ring system is a notable scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. nih.govnih.gov The core structure of this compound, with its reactive hydroxyl group, positions it as a valuable intermediate and building block in organic synthesis. ontosight.aisigmaaldrich.comsigmaaldrich.com It can be synthesized through various methods, including the reaction of cysteine or other thiols with aldehydes or ketones. ontosight.ai

A key feature of molecules like this compound is the potential for tautomerism, where the compound can exist in different isomeric forms that readily interconvert. nih.govmdpi.com In the case of this compound, it can exist in equilibrium with its tautomeric form, 1,3-thiazolidin-2-one. This phenomenon is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity. The study of such tautomeric equilibria is a significant area of research in heterocyclic chemistry. mdpi.comresearchgate.netnih.gov

Historical Perspectives in 1,3-Thiazolidine Research

Research into thiazolidine derivatives has a history spanning several decades. The synthesis of thiazolidines through the reaction of 3-mercaptoalkylamines with aldehydes and ketones has been a known method for over 40 years. rsc.org A significant surge in interest in the broader class of thiazolidinediones, which are structurally related to this compound, occurred in the early 1980s with their identification as potential insulin-sensitizing agents by the pharmaceutical company Takeda. globalresearchonline.net

While much of the early focus was on 2,4-thiazolidinediones, this research laid the groundwork for a deeper exploration of the entire thiazolidine family. globalresearchonline.net The initial discovery of compounds like Ciglitazone, although not brought to market due to toxicity, spurred the development of other, safer thiazolidinedione-based drugs. globalresearchonline.net This historical context of the wider thiazolidine class is essential for understanding the foundational knowledge that has informed the more specific investigation of moieties like this compound. The development of synthetic methodologies and the understanding of the structure-activity relationships of various thiazolidine derivatives have been built upon this earlier work.

Significance and Research Interest in the this compound Moiety

The significance of the this compound moiety stems from its role as a versatile pharmacophore and a key synthetic intermediate. nih.gov The presence of both a thiol and a secondary alcohol characteristic contributes to its reactivity and potential biological activity. ontosight.ai

Research interest in this compound and its derivatives is driven by their potential applications in medicinal chemistry. Studies have suggested that compounds containing this scaffold may possess antioxidant and antimicrobial properties. ontosight.ai The thiol group within the structure is thought to contribute to its ability to scavenge free radicals. ontosight.ai

Furthermore, this compound serves as a precursor for the synthesis of more complex molecules, including various biologically active heterocyclic systems. ontosight.ai For instance, it can be a starting material for the preparation of certain thiazolidine-based nucleoside analogues, which are a class of compounds investigated for their therapeutic potential. The ability to modify the structure at various positions allows for the creation of a library of derivatives with diverse pharmacological profiles. juniperpublishers.com The ongoing research into the synthesis and biological evaluation of new thiazolidine derivatives underscores the continued importance of the this compound scaffold in the quest for novel therapeutic agents. nih.govresearchgate.netmdpi.com

Data Tables

Table 1: Properties of 1,3-Thiazolidin-2-one (Tautomer of this compound)

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅NOS |

| Molecular Weight | 103.14 g/mol |

| CAS Number | 2682-49-7 |

| Physical Form | Solid |

| Melting Point | 42-44 °C |

This table is interactive. You can sort the data by clicking on the column headers.

Structure

2D Structure

3D Structure

Properties

CAS No. |

121739-44-4 |

|---|---|

Molecular Formula |

C3H7NOS |

Molecular Weight |

105.16 g/mol |

IUPAC Name |

1,3-thiazolidin-2-ol |

InChI |

InChI=1S/C3H7NOS/c5-3-4-1-2-6-3/h3-5H,1-2H2 |

InChI Key |

QQZVYINTKUPKGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(N1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Thiazolidin 2 Ol and Its Analogs

Direct Synthesis of 1,3-Thiazolidin-2-ol

The direct formation of the this compound ring system is a key focus in heterocyclic chemistry. These methods typically involve the cyclization of bifunctional precursors.

Reaction of Thiols with Carbonyl Compounds

The synthesis of this compound and its derivatives can be achieved through the reaction of compounds containing both thiol and amine functionalities with aldehydes or ketones. ontosight.ai A prominent example involves the use of amino acid precursors like L-Cysteine.

A versatile synthesis route produces β-L-1,3-thiazolidine nucleoside analogues starting from the key intermediate N-tert-butoxy-carbonyl-4-hydroxymethyl-1,3-thiazolidine-2-ol. nih.gov This intermediate is accessible in a 57% yield from L-Cysteine methylester hydrochloride. nih.gov Similarly, novel 1,3-thiazolidine purine (B94841) nucleosides are derived from the same key intermediate, N-tert-butoxycarbonyl-1,3-thiazolidine-2-ol, which is also obtained from L-cysteine methylester hydrochloride. google.com

Conversion Strategies from Related Heterocycles

Alternative strategies involve the chemical modification of pre-existing thiazolidine (B150603) rings to introduce the 2-hydroxyl group or to create closely related analogs.

A common route to 1,3-thiazolidin-2-one, a close analog of this compound, is through the conversion of 1,3-thiazolidine-2-thiones. researchgate.netnih.gov This transformation involves a desulfurization-oxygenation reaction. nih.gov Research has demonstrated that reacting various substituted thiazolidine-2-thiones with haloethanols in the presence of a base like sodium ethoxide can produce the corresponding thiazolidin-2-ones in moderate to good yields. researchgate.net The reaction conditions are optimized, with factors like temperature and reaction time influencing the efficiency of the conversion. researchgate.net This method is applicable to a range of substrates, including those with substitutions at the C4 and C5 positions of the thiazolidine ring. researchgate.net

| Entry | Substituents (R¹, R², R³) | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | H, H, H | 4 h, 80 °C | 60 |

| 2 | (S)-Me, H, H | 4 h, 80 °C | 66 |

| 3 | (S)-Ph, H, H | 4 h, 60 °C | 70 |

| 4 | (S)-iPr, H, H | 5 h, 60 °C | 85 |

| 5 | (S)-iBu, H, H | 4 h, 60 °C | 73 |

| 6 | (S)-Bn, H, H | 5 h, 60 °C | 73 |

| 7 | H, (R)-Ph, H | 4 h, 60 °C | 71 |

| 8 | H, H, (±)-Me | 4 h, 60 °C | 67 |

| 9 | H, H, (R)-Ph | 4 h, 60 °C | 79 |

| 10 | Me, Me, H | 4 h, 60 °C | 74 |

The functionalization of the 1,3-thiazolidine ring at the C2 position is another synthetic approach. The oxidation of 1,3-thiazolidines can lead to the formation of 2-thiazolines, which are unsaturated analogs. A notable method involves a Ru-catalyzed oxidation using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This reaction is chemoselective, favoring the amine-imine oxidation, and regioselective, introducing the double bond at the 2-position of the heterocycle. researchgate.net This process provides a pathway to functionalized analogs from the basic saturated thiazolidine scaffold.

Synthesis of Key 1,3-Thiazolidine Scaffolds

The synthesis of core thiazolidine structures, particularly those with a carbonyl group at the C2 position, is fundamental for developing a wide range of derivatives.

Synthesis of 1,3-Thiazolidin-2-ones

1,3-Thiazolidin-2-ones are important heterocyclic motifs that serve as key analogs to this compound. Several synthetic methods have been developed for their preparation.

One innovative and green chemistry approach is a transition-metal-free, three-component reaction. nih.govmdpi.com In this method, readily available arylamines react with elemental sulfur and carbon dioxide (at 1 atm) to generate functionalized thiazolidin-2-ones in moderate to good yields. nih.govmdpi.com The reaction proceeds via a C-H bond functionalization and is noted for its high step economy, forming three new bonds in a single operation. nih.gov The process shows good tolerance for various functional groups on the arylamine starting material. mdpi.com

| Entry | Arylamine Substrate | Yield (%) |

|---|---|---|

| 1 | N,N-dimethylaniline | 72 |

| 2 | N,N-diethylaniline | 65 |

| 3 | N-methyl-N-phenylaniline | 75 |

| 4 | N-phenylpyrrolidine | 81 |

| 5 | N-phenylpiperidine | 83 |

| 6 | 4-(dimethylamino)biphenyl | 63 |

| 7 | 3-methoxy-N,N-dimethylaniline | 58 |

| 8 | 4-fluoro-N,N-dimethylaniline | 61 |

Reaction Conditions: arylamine (0.2 mmol), S₈ (0.8 mmol), NaOᵗBu (6.0 eq.), CO₂ (1 atm), 1,4-dioxane (B91453) (1 mL), 24 h, 140 °C. Isolated yields.

Another established route involves the use of chiral precursors to build the thiazolidinone ring. For instance, (4S)-benzyl-1,3-thiazolidin-2-one can be synthesized from L-phenylalanine. google.com This chiral auxiliary can then be N-acylated using agents like propionyl chloride in the presence of triethylamine (B128534) to yield the N-propionyl derivative. google.com

Desulfurization-Oxygenation Reactions

The conversion of a thione (C=S) group to a carbonyl (C=O) group is a key transformation for producing 2-oxazolidinones from their 2-thione precursors. A notable method involves a visible-light-assisted oxidative desulfurization-oxygenation. This approach has been successfully applied to cyclic thio-amides like 5-arylalkylidene-rhodanine derivatives to produce the corresponding thiazolidine-2,4-diones. researchgate.net The reaction employs potassium persulfate (K₂S₂O₈) as a terminal oxidant, which promotes a green chemistry profile by not leaving hazardous waste. researchgate.net This photocatalytic method represents the first conversion of the thioxo group in rhodanine (B49660) derivatives to its oxygen analog using visible light. researchgate.net The protocol has shown general applicability with various 5-arylalkylidene-rhodanines, consistently affording high product yields. researchgate.net

Reactions of 1,3-Thiazolidines with Urea (B33335)

Urea and its derivatives serve as crucial reagents in the synthesis of heterocyclic compounds, including those with a thiazolidine core. For instance, novel 1,3-thiazolidin-4-one derivatives have been synthesized through addition reactions between various acetophenones and urea in a glycosylation process. researchgate.net Another synthetic route involves reacting 2-aminobenzothiazoles with urea or related compounds like cyanic acid and phosgene. mdpi.com More complex structures, such as N-(6-fluoro,7-chloro-benzothiazol-2-yl)-N′-(2-aryl, 4-one-thiazolidin-3-yl)ureas, have been synthesized. This multi-step process begins with the reaction of 6-fluoro,7-chloro-2-aminobenzothiazole with ethyl chloroformate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a semicarbazide (B1199961) intermediate. mdpi.com This intermediate is then reacted with aromatic aldehydes to yield semicarbazones, which are subsequently cyclized with thioglycolic acid to form the final thiazolidinone derivatives. mdpi.com

Transition-Metal-Free Carbonylation Approaches

The development of transition-metal-free carbonylation reactions offers a more sustainable alternative to traditional metal-catalyzed methods. While direct metal-free carbonylation to form this compound is an emerging area, related advancements highlight the potential of this approach. For example, a stable singlet ambiphilic carbene has been shown to activate carbon monoxide and catalytically promote the carbonylation of an o-quinone into a cyclic carbonate. nih.gov This discovery paves the way for developing new metal-free catalyzed carbonylation reactions. nih.gov The field of single-electron-transfer (SET) mediated carbonylation has also seen significant progress, presenting strategies for the carbonylation of organic halides under mild conditions, which could potentially be adapted for thiazolidine systems. nih.gov

Synthesis of 1,3-Thiazolidine-2-thiones

1,3-Thiazolidine-2-thiones are valuable synthetic intermediates and are themselves a target of significant synthetic effort. Key methods for their preparation include cycloaddition reactions, multicomponent strategies, and catalyzed cyclizations.

Cycloaddition Reactions with Carbon Disulfide

Cycloaddition reactions involving carbon disulfide (CS₂) are a direct and atom-efficient method for constructing the 1,3-thiazolidine-2-thione core. A prominent example is the reaction of aziridines with CS₂. organic-chemistry.org Amidato lanthanide amides have been used to catalyze these cycloadditions under mild conditions, producing thiazolidine-2-thiones in good yields with tolerance for various functional groups. organic-chemistry.org The reaction of cis- and trans-2,3-dialkyl-substituted aziridines with carbon disulfide also yields the corresponding 4,5-disubstituted thiazolidine-2-thiones. researchgate.net Furthermore, computational studies using Density Functional Theory (DFT) have explored the feasibility of this process using metal-free catalytic systems, such as a binary TPPH₂/TBACl system or a bifunctional TPPH₄Cl₂ molecule, which can activate both the CS₂ and the aziridine (B145994). rsc.org These theoretical studies suggest that the formation of thiazolidine-2-thiones is energetically more favorable than the synthesis of their oxazolidin-2-one analogs from CO₂, indicating the synthetic potential of these eco-compatible methods. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules like 1,3-thiazolidine-2-thiones in a single step from simple starting materials. One such strategy involves the reaction of primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates. organic-chemistry.orgthieme-connect.com This reaction proceeds through a domino alkylation/intramolecular Michael addition sequence to give the desired products in high yields. thieme-connect.com Another MCR involves combining primary amines, CS₂, and sulfoxonium ylides, which affords thiazolidine-2-thiones after dehydration in an acidic environment. organic-chemistry.orgorganic-chemistry.org A three-component reaction between amines, carbon disulfide, and fumaryl (B14642384) chloride in water at room temperature has also been reported for the synthesis of 2-(3-alkyl-4-oxo-2-thioxo-1,3-thiazolan-5-yl)acetic acid derivatives. researchgate.net

Table 1: Examples of Multicomponent Reactions for Thiazolidine-2-thione Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Primary Amine | Carbon Disulfide | γ-Bromocrotonates | Thiazolidine-2-thiones | organic-chemistry.org, thieme-connect.com |

| Primary Amine | Carbon Disulfide | Sulfoxonium Ylides | Thiazolidine-2-thiones | organic-chemistry.org, organic-chemistry.org |

| Benzylamine | Carbon Disulfide | Fumaryl Chloride | 2-Thioxo-1,3-thiazolidin-4-one derivative | researchgate.net |

Organocatalytic and Metal-Catalyzed Methods

Both organocatalysts and metal catalysts have been effectively employed in the synthesis of 1,3-thiazolidine-2-thiones.

Organocatalytic Methods: An efficient organocatalytic synthesis uses 2-pyridinecarboxaldehyde (B72084) oxime as a base catalyst to promote the cyclization between aziridines and carbon disulfide in DMF at 40 °C. researchgate.net Another notable organocatalytic protocol involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) for the construction of 1,3-thiazolidine-2-thione scaffolds from α-tertiary propargylamines and CS₂. acs.org This base-catalyzed reaction proceeds efficiently with low catalyst loading at room temperature and without a solvent, providing good to excellent yields (66–95%). acs.org The proposed mechanism involves a nucleophilic attack of the propargylamine (B41283) on CS₂, followed by a DABCO-mediated proton abstraction and a subsequent 5-exo-dig cyclization. acs.org

Table 2: DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones

| Catalyst | Substrates | Conditions | Yield | Reference |

| DABCO (15 mol%) | α-Tertiary Propargylamines, CS₂ | 25 °C, 6 h, neat | 66-95% | acs.org |

Metal-Catalyzed Methods: Transition metals, including silver, gold, copper, and palladium, have been utilized to catalyze the synthesis of these heterocycles. acs.org For example, a structurally simple nickel complex, (Me₃P)₂NiCl₂, catalyzes the Sₙ1-type alkylation of chiral N-acyl thiazolidinethiones, yielding adducts as single diastereomers in high yields. acs.org Copper-catalyzed one-pot syntheses have been developed for related thiazolidin-2-imines, where the copper catalyst facilitates both the initial formation of a propargylamine intermediate and the subsequent cyclization step. nih.gov Silver salts are also noted for their ability to promote radical cyclization reactions through single electron transfer (SET), a strategy that has been applied in various heterocyclic syntheses. researchgate.net

Synthesis of 1,3-Thiazolidin-4-ones

The synthesis of the 1,3-thiazolidin-4-one core is a well-established area of heterocyclic chemistry, with several reliable methods available for the construction of this valuable scaffold. These methodologies can be broadly categorized into condensation reactions, cyclization strategies, and multicomponent approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction for the functionalization of pre-formed 1,3-thiazolidin-4-one rings, particularly at the C5-position. nih.govnih.gov This reaction involves the condensation of a 1,3-thiazolidin-4-one, which possesses an active methylene (B1212753) group at the C5-position, with an aldehyde or ketone. nih.govnih.gov The nucleophilic character of the C5-methylene carbon facilitates an attack on the electrophilic carbonyl carbon of the oxo-compound, leading to the formation of a C5-exocyclic double bond. nih.gov

A variety of catalysts can be employed to facilitate this transformation, including organic bases such as piperidine (B6355638) and sodium acetate (B1210297). nih.govresearchgate.net Interestingly, biocatalysts like baker's yeast (Saccharomyces cerevisiae) have also been successfully utilized, presenting a greener alternative to traditional catalysts. researchgate.net The reaction of 2-imino-1,3-thiazolidin-4-ones with various aldehydes under Knoevenagel conditions is a common strategy to produce 5-benzylidene-2-imino-1,3-thiazolidin-4-one derivatives. nih.govjocpr.com For instance, the condensation of 2-imino-1,3-thiazolidin-4-one with substituted aryl aldehydes in the presence of diisopropylethylamine in ethanol (B145695) has been reported to yield the corresponding 5-benzylidene derivatives in excellent yields. jocpr.com

| Reactants | Catalyst/Base | Product Type | Ref. |

| 1,3-Thiazolidin-4-one & Aldehyde/Ketone | Piperidine, Sodium Acetate, Baker's Yeast | 5-Ene-4-thiazolidinones | nih.govresearchgate.net |

| 2-Imino-1,3-thiazolidin-4-one & Aryl Aldehydes | Diisopropylethylamine | 5-Benzylidene-2-imino-1,3-thiazolidin-4-ones | jocpr.com |

| 2-Imino-1,3-thiazolidin-4-ones & Related Aldehydes | Sodium Acetate | 5-Benzylidene-2-imino-1,3-thiazolidin-4-one derivatives | nih.gov |

Cyclization Reactions from Thioureas and Halo-compounds

A prevalent and versatile method for the synthesis of the 1,3-thiazolidin-4-one ring system involves the cyclization of thiourea (B124793) or its derivatives with compounds containing a halo-group and an ester or carboxylic acid functionality. jrespharm.comsapub.orgresearchgate.net This approach typically utilizes α-haloesters, such as ethyl bromoacetate (B1195939), or α-halocarboxylic acids, like chloroacetic acid, as the cyclizing agents. nih.govjrespharm.com

The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization with the elimination of a molecule of water or alcohol to form the thiazolidinone ring. The presence of a base, commonly anhydrous sodium acetate, is often required to facilitate the reaction. nih.govjrespharm.comsapub.org This method has been successfully employed for the synthesis of 2-imino-1,3-thiazolidin-4-ones from various thiourea precursors. nih.govjrespharm.com For example, reacting substituted thioureas with ethyl bromoacetate in the presence of sodium acetate in ethanol is a documented route to 2-imino-1,3-thiazolidin-4-one derivatives. jrespharm.com Similarly, the reaction of thiourea compounds with α-chloroacetic acid in the presence of sodium acetate leads to the formation of 2-imino-1,3-thiazolidin-4-ones. nih.gov

| Thiourea Derivative | Halo-compound | Base/Catalyst | Product | Ref. |

| Thiourea | Ethyl bromoacetate | Sodium acetate | 2-Imino-1,3-thiazolidin-4-one | jrespharm.com |

| Thiourea derivative | α-Chloroacetic acid | Sodium acetate | 2-Imino-1,3-thiazolidin-4-one | nih.gov |

| Thiosemicarbazones | Chloroacetic acid | Anhydrous sodium acetate | 2-Substituted-1,3-thiazolidine-4-ones | sapub.org |

One-Pot Multicomponent Syntheses

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of 1,3-thiazolidin-4-ones. researchgate.netcrimsonpublishers.comnih.gov These reactions allow for the construction of the heterocyclic ring in a single step from three or more starting materials, avoiding the need for isolation of intermediates.

A common three-component approach involves the reaction of an amine, an aldehyde, and thioglycolic acid. researchgate.netnih.gov This condensation can be performed under various conditions, including in aqueous media with L-proline as a catalyst, which represents an environmentally benign methodology. researchgate.net Another notable one-pot synthesis of 1,3-thiazolidin-4-one derivatives involves the reaction of phenyl isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) under catalyst-free conditions. crimsonpublishers.com This method provides a direct route to highly functionalized 2-imino-1,3-thiazolidin-4-ones. crimsonpublishers.com Furthermore, a solvent-free, [Et3NH][HSO4] catalyzed one-pot protocol has been developed for the synthesis of 1,3-thiazolidin-4-ones in excellent yields. nih.gov

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Ref. |

| Aromatic/Heterocyclic Aldehyde | Aromatic Amine | Thioglycolic Acid | L-Proline, Water, Room Temperature | 1,3-Thiazolidin-4-ones | researchgate.net |

| Phenyl Isothiocyanate | Primary Amines | Dimethyl Acetylenedicarboxylate | Catalyst-free | 2-Imino-1,3-thiazolidin-4-one derivatives | crimsonpublishers.com |

| Amine | Aldehyde | Mercaptoacetic Acid | Graphene Oxide, Water | 1,3-Thiazolidin-4-one | researchgate.net |

| 5-Substituted phenyl-1,3,4-thiadiazol-2-amines | Substituted Benzaldehydes | 2-Mercaptoacetic acid | One-pot | Thiazolidine-4-one molecular hybrids | nih.gov |

Synthesis of 2-Imino-1,3-thiazolidines

The 2-imino-1,3-thiazolidine scaffold is another important heterocyclic system with various synthetic routes developed for its preparation. Key strategies include ring transformations of existing heterocyclic structures and annulation reactions that build the ring from acyclic precursors.

Ring Transformation of Aziridine Derivatives

A sophisticated approach to the synthesis of 2-imino-1,3-thiazolidines involves the ring transformation of aziridine derivatives. researchgate.netnih.gov One such method is the reaction of 1-arylmethyl-2-(thiocyanomethyl)aziridines with a catalytic amount of titanium(IV) chloride in dichloromethane. researchgate.netnih.gov This process leads to the efficient and straightforward formation of 3-arylmethyl-4-chloromethyl-2-imino-1,3-thiazolidines. researchgate.netnih.gov The requisite 2-(thiocyanomethyl)aziridines can be prepared from the corresponding 2-(bromomethyl)aziridines and potassium thiocyanate (B1210189). researchgate.netnih.gov

Another significant ring transformation strategy is the Lewis acid-catalyzed domino ring-opening cyclization of activated aziridines with isothiocyanates. acs.orgresearchgate.net This reaction proceeds via an SN2-type ring-opening of the aziridine, followed by a 5-exo-dig cyclization to furnish highly substituted 2-iminothiazolidine derivatives with excellent yields and stereospecificity. acs.orgresearchgate.net Zinc tetrafluoroborate (B81430) has also been employed to mediate the ring expansion of trans-aziridine-2-carboxylates with isothiocyanates to yield cis-2-iminothiazolidines. carta-evidence.orgacs.org

| Aziridine Derivative | Reagent | Catalyst/Conditions | Product Type | Ref. |

| 1-Arylmethyl-2-(thiocyanomethyl)aziridines | - | Titanium(IV) chloride, Dichloromethane | 3-Arylmethyl-4-chloromethyl-2-imino-1,3-thiazolidines | researchgate.netnih.gov |

| Activated Aziridines | Aryl and Alkyl Isothiocyanates | Lewis Acid | Highly substituted 2-iminothiazolidines | acs.orgresearchgate.net |

| trans-N-Alkyl aziridine-2-carboxylates | Phenyl/alkyl isothiocyanates | Zinc tetrafluoroborate, Dichloroethane | cis-2-Iminothiazolidines | carta-evidence.orgacs.org |

Annulation Reactions

Annulation reactions provide a powerful tool for the construction of the 2-imino-1,3-thiazolidine ring system from acyclic components. A notable example is the base-mediated [3+2] annulation of substituted thioureas with allylic bromides that bear electron-withdrawing groups. researchgate.netsci-hub.se This domino process is initiated by a nucleophilic displacement of the bromide by the thiourea, forming an allylic isothiourea intermediate. sci-hub.se This intermediate then undergoes an intramolecular anti-Michael addition under mild conditions to afford the 2-iminothiazolidine core. sci-hub.se This method is characterized by its operational simplicity and tolerance for a variety of functional groups. sci-hub.se

| Reactant 1 | Reactant 2 | Base | Reaction Type | Product Type | Ref. |

| Substituted Thioureas | Allylic Bromides | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | [3+2] Annulation | 2-Iminothiazolidines | researchgate.netsci-hub.se |

Catalytic Methodologies

Catalytic methods are pivotal in modern organic synthesis for their ability to enhance reaction rates and selectivity. In the context of 1,3-thiazolidine synthesis, various catalysts have been employed to improve yields and reaction conditions.

Organo-catalysis has emerged as a powerful tool. For instance, 2-pyridinecarboxaldehyde oxime has been effectively used as a base catalyst for the cyclization reaction between aziridines and carbon disulfide, producing 1,3-thiazolidine derivatives. researchgate.net The choice of catalyst can be critical, as steric hindrance on the catalyst's structure can influence the reaction's progress. researchgate.net

Nanocatalysts also offer significant advantages due to their high surface area and reactivity. Nickel(II) ions stabilized on zeolite-Y (NNZ) have been developed as a highly efficient nanoporous catalyst for the synthesis of 3-benzimidazolyl-1,3-thiazolidin-4-one derivatives. tandfonline.com This method proceeds under ambient conditions in ethanol, offering high yields and easy catalyst recovery. tandfonline.com Similarly, palladium doped on TCH@SBA-15 nanocomposites has been utilized for the three-component synthesis of N-benzo-imidazo- or -thiazole-1,3-thiazolidinones in a green acetone-water mixture. frontiersin.org

Ionic liquids (ILs) can function as both solvent and catalyst, providing a greener alternative to traditional organic solvents. tandfonline.com For example, [Et3NH][HSO4] has been used as a catalyst in the one-pot, multicomponent synthesis of 1,3-thiazolidin-4-ones, resulting in excellent yields and high purity of the products. nih.gov Another example is the use of triethylammonium (B8662869) dihydrogen phosphate, a simple ionic liquid, for the solvent-free synthesis of thiazolidine-4-one derivatives with good to excellent yields. benthamdirect.com

The following table summarizes various catalytic systems used in the synthesis of 1,3-thiazolidine derivatives:

| Catalyst | Reactants | Product | Key Features | Reference |

| 2-Pyridinecarboxaldehyde oxime | Aziridines, Carbon disulfide | 1,3-Thiazolidine derivatives | Organo-catalytic, base-catalyzed cyclization | researchgate.net |

| Ni@zeolite-Y (NNZ) | 2-Aminobenzimidazole, Aromatic aldehydes, Thioglycolic acid | 3-Benzimidazolyl-1,3-thiazolidin-4-ones | Nanoporous catalyst, ambient conditions, high yields | tandfonline.com |

| Pd/TCH@SBA-15 | Aldehyde derivatives, 2-Aminobenzimidazole/benzothiazole, Thioglycolic acid | N-Benzo-imidazo-/-thiazole-1,3-thiazolidinones | Nanocomposite catalyst, green solvent system | frontiersin.org |

| [Et3NH][HSO4] | Aniline, Aromatic aldehyde, Thioglycolic acid | 1,3-Thiazolidin-4-ones | Ionic liquid catalyst, high yields and purity | nih.gov |

| Triethylammonium dihydrogen phosphate | --- | Thiazolidine-4-one derivatives | Ionic liquid, solvent-free, good to excellent yields | benthamdirect.com |

Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and selective methods for preparing 1,3-thiazolidine derivatives.

Green Chemistry Approaches in 1,3-Thiazolidine Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,3-thiazolidines, this has been achieved through several strategies.

One-pot, multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and energy. A simple, catalyst-free, and environmentally friendly method has been developed for the three-component, one-pot synthesis of 2-aryl-3-substituted-4-thiazolidinones in water. rsc.orgrsc.org This approach provides rapid access to these compounds in good to excellent yields without the need for a catalyst. rsc.orgrsc.org

The use of green solvents is another key aspect. A sustainable cascade synthesis of 1,3-thiazolidine derivatives has been developed using eco-friendly solvents like ethyl-L-lactate and ethanol at room temperature. csic.esnih.govresearchgate.net This method offers high-purity products with exceptional yields and short reaction times. csic.esnih.govresearchgate.net Deep eutectic solvents (DES), such as a mixture of zinc chloride and urea, have also been employed as both a greener solvent and a catalyst for the synthesis of thiazolidinone derivatives, affording excellent yields. nih.gov

Solvent-free synthesis represents a significant step towards greener processes. An efficient, one-pot, solvent-free synthesis of 2-(substituted) phenyl-3-pyridin-2-yl-1,3-thiazolidin-4-ones has been achieved using microwave irradiation. globalresearchonline.net Another example is the use of ammonium (B1175870) persulfate as a catalyst for the solvent-free cyclocondensation reaction to produce 1,3-thiazolidin-4-ones. nih.gov

The table below highlights some green chemistry approaches for 1,3-thiazolidine synthesis:

| Green Approach | Reactants | Key Features | Reference |

| Catalyst-free, in water | Aldehyde, Amine, Thioglycolic acid | Eco-friendly, cost-effective, good to excellent yields | rsc.orgrsc.org |

| Green solvents (Ethanol, Ethyl-L-lactate) | Isothiocyanates, Amines | Sustainable, room temperature, high purity and yields | csic.esnih.govresearchgate.net |

| Deep Eutectic Solvent (ZnCl2/urea) | Rhodanine/Thiazolidine-2,4-dione, Aldehydes | Greener solvent and catalyst, excellent yields | nih.gov |

| Solvent-free, microwave-assisted | 2-Amino pyridine, Substituted benzaldehyde (B42025), Thioglycolic acid | Environmentally benign, one-pot, high yields | globalresearchonline.net |

| Solvent-free, catalytic | Substituted aniline, Benzaldehyde, Thioglycolic acid | Economical catalyst, high yield, high atom economy | nih.gov |

Catalytic Methods for Enhanced Efficiency

To improve the efficiency of 1,3-thiazolidine synthesis, various catalytic systems have been investigated. L-proline has been used as a catalyst for the one-pot, multicomponent reaction of aldehydes, amines, and thioglycolic acid in water at room temperature to produce 1,3-thiazolidin-4-ones in moderate to good yields. researchgate.net This method is noted for its green credentials, with a low E-factor and high eco-scale score. researchgate.net

Nanocatalysis offers a route to highly efficient and recyclable catalytic systems. For instance, a magnetically recoverable nanocatalyst, FeNi3 supported on ionic liquid, has been successfully used for the synthesis of 1,3-thiazolidin-4-ones with high yields and good recyclability. researchgate.net Similarly, CoFe2O4@SiO2/PrNH2 nanoparticles have been employed as a magnetically recyclable, green, and efficient catalyst for the synthesis of 1,3-thiazolidin-4-ones via multicomponent reactions. nih.gov

The use of Brønsted acid-surfactant combined catalysts, such as p-dodecylbenzenesulfonic acid (DBSA), in water at ambient temperature has been shown to be an efficient method for the one-pot, three-component synthesis of 4-thiazolidinones. psu.edu The catalyst forms emulsion droplets in the aqueous medium, creating a hydrophobic interior that facilitates the dehydration step of the reaction. psu.edu

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

The synthesis of various thiazolidine derivatives has been significantly improved using microwave irradiation. For example, thiazolidinediones have been synthesized by reacting benzaldehyde with cysteine under microwave radiation at 340 watts, resulting in very good yields. latticescipub.comtishreen.edu.sylatticescipub.com The reaction time for the synthesis of certain oxadiazole derivatives containing a thiazolidine moiety was reduced from 8-9 hours with conventional heating to just 9 minutes using microwaves, with a significant increase in yield. latticescipub.com

A solvent-free, one-pot microwave irradiation method has been developed for the synthesis of 2-(substituted) phenyl-3-pyridin-2-yl-1,3-thiazolidin-4-ones, with reaction times of 10-15 minutes and yields ranging from 61-86%. globalresearchonline.net Similarly, spiro-[indole-thiazolidine] derivatives have been synthesized via microwave-induced cyclocondensation, a reaction that was reluctant to proceed under thermal conditions. tsijournals.com

The table below compares conventional and microwave-assisted synthesis for some thiazolidine derivatives:

| Derivative | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Oxadiazole-thiazolidine | 8-9 hours, <25% | 9 minutes, >50% | latticescipub.com |

| 2-(Substituted) Phenyl-3-Pyridin-2-yl-1,3-Thiazolidin-4-Ones | Not specified | 10-15 minutes, 61-86% | globalresearchonline.net |

| Spiro-[indole-thiazolidine] | Reluctant to form | 7 minutes | tsijournals.com |

| Thiazolidinediones | 6 hours | 4 minutes | latticescipub.com |

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral 1,3-thiazolidine derivatives is crucial for accessing enantiomerically pure compounds with specific biological activities.

A direct and asymmetric aldol (B89426) reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes has been developed using a chiral nickel(II)-Tol-BINAP complex as a catalyst. nih.govnih.gov This protocol yields the corresponding anti α-azido-β-silyloxy adducts with outstanding stereocontrol and in high yields. nih.govnih.gov

Chiral auxiliaries play a key role in asymmetric synthesis. 4(S)-Benzyl-1,3-thiazolidin-2-one has been used as a novel chiral auxiliary for the asymmetric aldol coupling of its N-propionyl derivative with aryl aldehydes. scielo.org.mx This reaction, using titanium tetrachloride and N,N-diisopropylethylamine (DIPEA), produces the 'Evans syn' aldol adduct with good diastereoselectivity. scielo.org.mx The chiral auxiliary can be easily removed under mild conditions. scielo.org.mx

The synthesis of chiral 1,3-thiazolidine purine nucleosides has been achieved starting from L-cysteine methylester hydrochloride. derpharmachemica.com The key intermediate, N-tert-butoxycarbonyl-1,3-thiazolidine-2-ol, is coupled with protected purines using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to afford highly regioselective N-9 substituted purine nucleosides. derpharmachemica.com

Furthermore, the synthesis of chiral tricyclic L-cysteine derivatives has been accomplished through a diastereoselective 5-endo-trig cyclization of an intermediate derived from L-cysteine, demonstrating the utility of this amino acid in constructing complex chiral thiazolidine systems. scielo.br

Chemical Transformations and Reactivity of 1,3 Thiazolidin 2 Ol Derivatives

Ring Transformation Reactions

The thiazolidine (B150603) ring, while generally stable, can be induced to undergo transformations into other heterocyclic structures or participate in ring-opening and closing equilibria, depending on the reaction conditions and the nature of its substituents.

Conversion to Other Heterocyclic Systems

The transformation of the 1,3-thiazolidine ring into other heterocyclic systems is a notable aspect of its reactivity. These reactions often involve cleavage of one or more ring bonds followed by rearrangement and recyclization.

One significant transformation is the conversion of thiazolidine derivatives into 1,3-oxathiane (B1222684) systems. Research has shown that thiazolidine-based alcohols, derived from L-cysteine, can undergo a stereoselective ring opening–closure rearrangement. rsc.org Under acidic conditions with trifluoroacetic acid (TFA), the reaction is thought to proceed through the breaking of the C–S or C–N bond, forming an intermediate which then cyclizes to yield a chiral fused oxathiane–γ-lactam bicyclic product. rsc.org This process demonstrates a sophisticated rearrangement where the five-membered thiazolidine ring is converted into a six-membered oxathiane ring. rsc.org

Another example involves the dehydrohalogenation of 2-(N-acylimino)-3-arylmethyl-4-chloromethyl-1,3-thiazolidines. Treatment of these compounds with a strong base, such as potassium tert-butoxide, in dimethyl sulfoxide (B87167) (DMSO) results in the formation of 2-(N-acylimino)-4-methyl-2,3-dihydro-1,3-thiazolines in good yields. researchgate.net This reaction transforms the saturated thiazolidine ring into its unsaturated thiazoline (B8809763) counterpart through an elimination reaction. researchgate.net

Additionally, simple oxidative processes can transform the thiazolidine skeleton into scaffolds like 2- or 3-thiazolines and even fully aromatic thiazoles. researchgate.net These transformations highlight the thiazolidine ring's capacity to serve as a precursor to a range of other important heterocyclic structures.

Table 1: Examples of Ring Transformation Reactions of Thiazolidine Derivatives

| Starting Thiazolidine Derivative | Reagents and Conditions | Resulting Heterocyclic System | Reaction Type | Reference |

|---|---|---|---|---|

| Thiazolidine-based alcohol | i) TFA/CH₂Cl₂, base; ii) Toluene, reflux | Fused oxathiane–γ-lactam | Ring opening–closure rearrangement | rsc.org |

| 2-(N-acylimino)-3-arylmethyl-4-chloromethyl-1,3-thiazolidine | Potassium tert-butoxide, DMSO | 2-(N-acylimino)-4-methyl-2,3-dihydro-1,3-thiazoline | Dehydrohalogenation | researchgate.net |

| General Thiazolidine Skeleton | Oxidizing agents | Thiazolines, Thiazoles | Oxidation | researchgate.net |

Ring-Opening and Ring-Closing Processes

Thiazolidine derivatives can exist in equilibrium with their open-chain forms, a phenomenon known as ring-chain tautomerism. rsc.org This process is particularly relevant under acidic or basic conditions, where the equilibrium can be shifted. The mechanism involves the cleavage of either the C–S or C–N bond, leading to the formation of iminium or sulfonium (B1226848) intermediates, respectively, before re-closing or reacting further. rsc.org

The hydrolysis of thiazolidine derivatives represents a definitive ring-opening process. Studies on 1,3-thiazolidine derivatives of cinnamaldehyde (B126680) have detailed the mechanism of this transformation. acs.org Furthermore, a novel ring-opening reaction has been reported for peptide N-terminal thiazolidines when treated with 2,2′-dipyridyl disulfide (DPDS), which is valuable in protein chemical synthesis. nih.gov

Ring-closing reactions are fundamental to the synthesis of the thiazolidine ring itself, often involving the condensation of a 1,2-aminothiol, such as cysteine, with an aldehyde or ketone. wikipedia.org The reaction between 1,2-aminothiols and aliphatic aldehydes has been shown to be a fast and specific click-type reaction that proceeds efficiently under physiological pH without a catalyst, forming a stable thiazolidine product. diva-portal.org

Derivatization and Functionalization Reactions

The thiazolidine ring offers multiple sites for derivatization, allowing for the synthesis of a vast library of compounds with diverse properties. Key reaction sites include the ring nitrogen (N-3), the hydroxyl group at C-2 (in 1,3-thiazolidin-2-ol), and the ring carbons, particularly the active methylene (B1212753) group at C-5 in thiazolidinone derivatives.

N-Acylation and Alkylation Strategies

The nitrogen atom at the 3-position of the thiazolidine ring is a common site for functionalization through acylation and alkylation reactions.

N-Acylation involves the introduction of an acyl group onto the ring nitrogen. This is typically achieved by reacting the thiazolidine derivative with an acylating agent like an acid chloride. For example, 1-(2-(pyridine-2-yl)thiazolidin-3-yl)acyl-1-one derivatives are synthesized by treating 2-(pyridine-2-yl)thiazolidine with freshly prepared fatty acid chlorides in the presence of triethylamine (B128534) under cold conditions. nih.govmedchemexpress.com This reaction proceeds efficiently to yield N-acylated products that can be further modified. nih.govmedchemexpress.com

N-Alkylation introduces an alkyl or benzyl (B1604629) group at the nitrogen atom. A common method involves the deprotonation of the N-H bond with a suitable base, followed by nucleophilic substitution with an alkyl halide. nih.gov A one-step N-alkylation of thiazolidine-2,4-dione has been developed using alkyl bromides at room temperature with triethylamine serving as both the base and solvent, affording N-alkylated products in high yields. arkat-usa.org A variety of bases and solvents have been successfully employed for N-alkylation, including potassium carbonate in acetone (B3395972) and sodium hydride in DMF. nih.gov

Table 2: Selected N-Acylation and N-Alkylation Reactions of Thiazolidine Derivatives

| Substrate | Reagent(s) | Base/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-(pyridine-2-yl)thiazolidine | Fatty acid chloride | Triethylamine / DCM | N-Acylated thiazolidine | - | nih.gov |

| Thiazolidine-2,4-dione | n-Bromobutane | Triethylamine (solvent & base) | N-Butylated thiazolidine-2,4-dione | 99% | arkat-usa.org |

| Thiazolidine-2,4-dione | Alkyl halide | Anhydrous K₂CO₃ | N-Alkylated thiazolidine-2,4-dione | 59-86% | nih.gov |

| Thiazolidine-2,4-dione | Alkyl halide | KOH / DMF | N-Alkylated thiazolidine-2,4-dione | - | nih.gov |

Modifications at the Hydroxyl Group

The hydroxyl group, such as the one at the C-2 position in this compound, is a prime site for derivatization. General chemical principles for modifying hydroxyl groups can be applied to this specific scaffold. These reactions are crucial for introducing different functional moieties or for protecting the hydroxyl group during subsequent synthetic steps.

Common derivatization strategies include reactions with acyl chlorides, organic anhydrides, and isocyanates to form esters and carbamates, respectively. nih.govresearchgate.net For instance, benzoyl chloride can be used to convert hydroxyl groups into benzoate (B1203000) esters, which can enhance spectroscopic detection. libretexts.org Esterification can also be achieved using carboxylic acids, while sulfonation is possible with sulfonyl chlorides. nih.gov These derivatization reactions are versatile and can be tailored by selecting reagents that introduce specific tags, such as chromophores or fluorophores, to aid in analysis and purification. nih.govresearchgate.net

Substitution Reactions at Ring Carbons

The carbon atoms of the thiazolidine ring can also be functionalized, although their reactivity depends on the substitution pattern of the ring. In thiazolidinone derivatives, such as thiazolidine-2,4-dione, the methylene group at the C-5 position is particularly reactive due to the adjacent carbonyl groups. nih.govnih.gov

The most prominent reaction at the C-5 position is the Knoevenagel condensation. nih.govwikipedia.org This reaction involves the condensation of the active methylene group of the thiazolidinone with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) with acetic acid. nih.govnih.gov This process leads to the formation of 5-arylidene or 5-alkylidene derivatives, introducing an exocyclic double bond at the C-5 position. rsc.org A wide range of aromatic and heterocyclic aldehydes have been successfully used in this reaction to synthesize diverse libraries of 5-ene-4-thiazolidinones. nih.govnih.gov

Table 3: Knoevenagel Condensation for C-5 Substitution of Thiazolidine-2,4-dione

| Aldehyde Reactant | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| Aromatic aldehydes | Piperidine, Acetic acid / Toluene | 5-Arylidene-2,4-thiazolidinediones | nih.gov |

| Thiophene-2-carboxaldehyde | - | 5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione | nih.gov |

| Various aldehydes/ketones | Weak base (e.g., monoethanolamine) | 5-Ene-4-thiazolidinones | nih.gov |

Reactivity in Carbon-Carbon Bond Formation

Derivatives of this compound, particularly N-acyl thiazolidinones and their corresponding thione analogues, have proven to be versatile tools in asymmetric synthesis for the formation of carbon-carbon bonds. Their rigid heterocyclic structure and the influence of substituents allow for a high degree of stereocontrol in key reactions such as aldol (B89426) and Michael additions.

As Chiral Auxiliaries in Aldol Reactions

N-acyl derivatives of 1,3-thiazolidin-2-ones and their thione counterparts are effective chiral auxiliaries in asymmetric aldol reactions, facilitating the stereoselective formation of β-hydroxy carbonyl compounds. The stereochemical outcome of these reactions is highly dependent on the choice of Lewis acid, base, and reaction conditions, which influence the geometry of the intermediate enolate.

One notable application involves the use of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one in condensations with various aryl aldehydes. ias.ac.in The reaction, mediated by titanium tetrachloride (TiCl₄) and N,N-diisopropylethylamine (DIPEA), proceeds through a chlorotitanium enolate. ias.ac.inmdpi.com This process demonstrates good diastereoselectivity, predominantly yielding the 'Evans syn' aldol adduct. ias.ac.in The facial selectivity is believed to arise from a non-chelated transition state. ias.ac.inmdpi.com Interestingly, by modifying the reaction conditions—specifically by using one equivalent of TiCl₄ and one equivalent of the chiral base (-)-sparteine—it is possible to favor the formation of the 'non-Evans syn' aldol adducts from the same chiral auxiliary. researchgate.net

Similarly, N-acyl-1,3-thiazolidine-2-thiones serve as highly effective chiral auxiliaries. For instance, N-azidoacetyl-1,3-thiazolidine-2-thione has been utilized in direct and asymmetric aldol reactions with aromatic aldehydes, catalyzed by a chiral nickel(II)-Tol-BINAP complex. rsc.orgproquest.com This method produces anti-α-azido-β-silyloxy adducts with excellent stereocontrol and in high yields. rsc.orgproquest.com The thiazolidinethione auxiliary can be easily removed under mild conditions, allowing for the synthesis of a variety of enantiomerically pure derivatives, including β-hydroxy-α-amino acids. rsc.org

The utility of these auxiliaries extends to the synthesis of complex natural products. In the synthesis of (-)-cytoxazone, an asymmetric aldol addition of a chlorotitanium enolate derived from an N-acyl-(R)-4-benzyl-2-thioxothiazolidine with 2-benzyloxyacetaldehyde furnished the desired syn-aldol adduct in high yield. nih.gov The choice of the auxiliary is critical; sulfur-based auxiliaries like thiazolidinethiones have proven particularly effective in aldol reactions involving N-acetyl groups, where traditional oxazolidinone auxiliaries are often less successful. researchgate.net

The diastereoselectivity of these aldol reactions is summarized in the table below, highlighting the influence of the aldehyde substrate on the ratio of syn isomers.

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with Various Aldehydes ias.ac.in

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Benzaldehyde (B42025) | 6a/7a | 80 | 73:27 |

| 4-Methoxybenzaldehyde | 6b/7b | 85 | 97:3 |

| 4-Chlorobenzaldehyde | 6c/7c | 87 | 95:5 |

| 4-Nitrobenzaldehyde | 6d/7d | 90 | 96:4 |

| 2-Naphthaldehyde | 6e/7e | 82 | 80:20 |

| 2-Furaldehyde | 6f/7f | 75 | 88:12 |

Role in Michael Addition Reactions

Derivatives of 1,3-thiazolidin-2-one also play a significant role as chiral auxiliaries or reactive substrates in Michael addition reactions, enabling the asymmetric formation of C-C and C-heteroatom bonds. The Michael reaction, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental bond-forming strategy. nih.govsciencehub.eg

Thiazolidine-based structures can act as the Michael donor. For example, 2-(nitromethylene)thiazolidine can undergo a Michael addition to an adduct formed from an aromatic aldehyde and dimedone. This reaction proceeds through an intermediate that subsequently undergoes tautomerization and intramolecular cyclization to yield complex heterocyclic products in high yields under mild conditions. nih.gov

In other applications, N-enoyl derivatives of thiazolidinethiones function as Michael acceptors. These compounds can undergo intramolecular conjugate addition of the sulfur atom in the presence of a Lewis or Brønsted acid. researchgate.net Furthermore, asymmetric thia-Michael additions to α,β-unsaturated oxazolidin-2-one derivatives (a closely related oxygen analogue) have been achieved with high enantioselectivity using an Fe(II) catalyst. This reaction works with a range of aromatic and aliphatic thiols, yielding β-thioethers in good to excellent yields. nih.govsemanticscholar.org This suggests the potential for similar reactivity with N-enoyl thiazolidinone acceptors.

A bisphosphine-catalyzed mixed double-Michael reaction provides an efficient route to thiazolidines. In this process, β-amino thiols serve as Michael donors, adding to electron-deficient acetylenes. The reaction proceeds smoothly, affording highly substituted thiazolidines with high yields and diastereoselectivities. This methodology highlights the utility of the core thiazolidine structure in constructing more complex molecules through sequential Michael additions.

Table 2: Synthesis of Thiazolidines via Bisphosphine-Catalyzed Double-Michael Addition

| Amino Thiol | Acetylene Acceptor | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| (S)-2-Amino-3-methyl-1-butanethiol | Methyl propiolate | (2R,4S)-2-Carbomethoxy-4-isopropylthiazolidine | 85 | >95:5 |

| (S)-2-Amino-3-phenyl-1-propanethiol | Methyl propiolate | (2R,4S)-2-Carbomethoxy-4-benzylthiazolidine | 82 | >95:5 |

| (S)-2-Amino-3-phenyl-1-propanethiol | 3-Butyn-2-one | (2R,4S)-2-Acetyl-4-benzylthiazolidine | 75 | >95:5 |

Photochemical and Thermal Transformations

The reactivity of this compound derivatives is not limited to ground-state reactions; they can also undergo transformations when subjected to photochemical or thermal energy. These reactions often involve distinct mechanistic pathways, leading to unique molecular rearrangements or fragmentation products.

Photochemical reactions involving thiazolidine derivatives have been investigated, revealing pathways for the synthesis of novel heterocyclic systems. In one study, the photochemical irradiation of isatin (B1672199) derivatives in the presence of 2-thiazoline-2-thiol (a tautomer of a thiazolidine derivative) led to the formation of two primary products: 2,4'-dehydro-2-[2'-mercaptothiazolidine]indol-3-one and 2-mercaptothiazolo[5,4-b]quinoline-4-carboxylic acid. ias.ac.in This reaction highlights a light-induced pathway where the thiazolidine moiety engages with another photo-excited molecule to form more complex structures. ias.ac.in

Thermal transformations, particularly under flash vacuum pyrolysis (FVP) conditions, have been studied for closely related analogues such as chiral thiazolidin-2-one 1,1-dioxides. rsc.org At high temperatures (e.g., 650 °C), these compounds undergo decomposition primarily through the extrusion of sulfur dioxide (SO₂). This fragmentation yields an alkene and benzyl isocyanate as the major products. rsc.org A significant minor pathway involves the net loss of carbon dioxide and water, leading to the formation of 2-phenyl-4,5-dihydrothiazoles and their corresponding aromatized products. The proposed mechanism for this novel heterocyclic transformation involves an initial ring expansion to a cyclic carbamic-sulfinic anhydride (B1165640) intermediate. rsc.org While this study was performed on the 1,1-dioxide derivative, it provides valuable insight into the potential thermal decomposition pathways of the core thiazolidin-2-one ring system.

Table 3: Major Products from Flash Vacuum Pyrolysis (650 °C) of 3-Benzyl-4-phenyl-1,3-thiazolidin-2-one 1,1-dioxide rsc.org

| Product Type | Specific Product | Proposed Origin |

|---|---|---|

| SO₂ Extrusion | Styrene | Fragmentation |

| SO₂ Extrusion | Benzyl isocyanate | Fragmentation |

| Rearrangement/Elimination | 2,4-Diphenyl-4,5-dihydrothiazole | Net loss of CO₂ and H₂O |

| Rearrangement/Elimination | 2,4-Diphenylthiazole | Aromatization of dihydrothiazole |

Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy Studies (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.comlibretexts.orgwiley.com The IR spectrum of 1,3-Thiazolidin-2-ol and its derivatives reveals characteristic absorption bands that confirm its structure.

Key vibrational modes for thiazolidine (B150603) derivatives include:

N-H Stretching: The N-H stretching vibration typically appears in the range of 3425-3280 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are generally observed in the region of 3123-2858 cm⁻¹. mdpi.com

C=O Stretching: The carbonyl group (C=O) of the thiazolidinone ring exhibits a strong absorption band around 1706 cm⁻¹. semanticscholar.org

C=N Stretching: The imine C=N bond shows a characteristic absorption peak at approximately 1583 cm⁻¹. semanticscholar.org

C=S Stretching: In related thione derivatives, the C=S stretching vibration is also a key diagnostic peak. rsc.org

Studies on similar thiazolidinone structures have used IR spectroscopy to confirm the presence of these functional groups and to distinguish between different tautomeric forms. researchgate.netbiointerfaceresearch.com For instance, the presence of a strong C=O band is indicative of the keto form.

Table 1: Characteristic IR Absorption Bands for Thiazolidinone Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3425-3280 | Medium-Strong |

| C-H Stretch (Aromatic/Aliphatic) | 3123-2858 | Medium-Weak |

| C=O Stretch | ~1706 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of 1,3-thiazolidine derivatives allows for the identification of the different types of protons and their neighboring environments. In derivatives of this compound, characteristic signals are observed for the methylene (B1212753) protons of the thiazolidine ring and the N-H proton. researchgate.netchemicalbook.comspectrabase.com

For example, in related 5-arylidene-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-ones, the olefinic proton (Ar-CH=) appears as a singlet around 7.64-8.01 ppm. semanticscholar.orgmdpi.com The protons of the thiazolidine ring itself typically resonate in the aliphatic region of the spectrum. For instance, the CH₂ group protons in some thiazolidinone derivatives are observed at approximately 4.20–4.22 ppm. mdpi.com The N-H proton signal can vary in its chemical shift and is often seen as a broad singlet.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Thiazolidinone Derivatives

| Proton Type | Chemical Shift Range (ppm) |

|---|---|

| Olefinic (Ar-CH=) | 7.64 - 8.01 |

| Thiazolidine CH₂ | ~4.20 - 4.22 |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. libretexts.orgcognitoedu.orgceitec.cz For 1,3-thiazolidinone derivatives, key resonances include the carbonyl carbon and the carbons of the heterocyclic ring.

In studies of 5-substituted benzylidene derivatives, the carbon of the C=O group typically appears in the range of 160-185 ppm. mdpi.comcognitoedu.org The olefinic carbon (Ar-CH=) resonates between 131.0 and 132.0 ppm. mdpi.com The methylene carbon of the thiazolidine ring (CH₂) is observed at a higher field, around 32–36 ppm. mdpi.com The chemical shifts of the aromatic carbons will depend on the substitution pattern. mdpi.com

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Thiazolidinone Derivatives

| Carbon Type | Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 185 |

| Olefinic (Ar-CH=) | 131.0 - 132.0 |

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for the complete structural assignment of complex molecules like this compound derivatives. researchgate.netd-nb.info

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecular structure. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the connectivity of different functional groups. sdsu.educolumbia.eduacs.org

These techniques have been successfully employed in the structural elucidation of various thiazole (B1198619) and thiazolidinone derivatives. mdpi.comd-nb.info

Dynamic NMR and Tautomeric Equilibrium Studies

Some 1,3-thiazolidin-4-ones exhibit dynamic behavior in solution, which can be studied using dynamic NMR spectroscopy. researchgate.net This phenomenon is often due to prototropic tautomerism, where a proton can exist in equilibrium between different positions on the molecule. researchgate.netresearchgate.net For instance, an amino-imino tautomerism is possible in certain derivatives. researchgate.net

The keto-enol tautomerism is another well-studied equilibrium. nih.govthermofisher.com The ratio of tautomers can be influenced by the solvent polarity, with different forms being favored in different environments. nih.gov Variable temperature NMR experiments can be used to study the kinetics of this exchange process. nih.govnih.gov As the temperature changes, the rate of interconversion between tautomers can be observed through changes in the NMR line shapes, such as the coalescence of separate signals into a single averaged peak at higher temperatures. nih.gov

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. semanticscholar.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. sciety.org

In the analysis of 1,3-thiazolidinone derivatives, mass spectrometry reveals the molecular ion peak [M]+, or more commonly, protonated molecules like [M+H]+ in techniques like electrospray ionization (ESI). semanticscholar.org The fragmentation pattern observed in the mass spectrum provides valuable structural information by showing how the molecule breaks apart. This data helps to confirm the proposed structure and identify its constituent parts. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions that can occur when it absorbs light energy. libretexts.org For molecules containing chromophores, such as aromatic rings or double bonds, transitions between π and π* orbitals (π-π) and between non-bonding and π orbitals (n-π*) are common. tandfonline.com

In derivatives of 1,3-thiazolidine, the absorption bands observed in the UV-Vis spectrum can be assigned to these electronic transitions. For example, studies on thiazolidine-2,4-dione derivatives have shown absorption bands in the UV region corresponding to π-π* and n-π* transitions within the benzene (B151609) ring and the non-bonding electrons of the nitrogen atoms in the thiazolidine ring. tandfonline.com A study on 5-(3-nitro-arylidene)-thiazolidine-2,4-dione identified the maximum absorption wavelength as corresponding to an electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which was characterized as a π→π* transition. biointerfaceresearch.com

Table 2: UV-Vis Absorption Data for Selected Thiazolidine Derivatives

| Compound | Solvent | λmax (nm) | Type of Transition | Reference |

| Thiazolidine-2,4-dione derivative (TZD1) | 1 M HCl | 206, 333 | π-π* and n-π | tandfonline.com |

| 5-(3-Nitro-arylidene)-thiazolidine-2,4-dione | Gas Phase (Calculated) | ~350 | π→π (HOMO→LUMO) | biointerfaceresearch.com |

| 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol | Ethanol-water | ~490 | Not specified | rsc.orgd-nb.info |

| 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid | Water | 382 | Not specified | scispace.com |

Note: The table includes data for derivatives of the core 1,3-thiazolidine structure to illustrate the application of the technique.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. taylorandfrancis.com This change is reflected in the UV-Vis absorption spectrum as a shift in the wavelength of maximum absorption (λmax). A shift to a longer wavelength is called a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. These shifts arise from differential solvation of the ground and excited states of the molecule. psu.edu

Push-pull systems, which contain electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit strong solvatochromism. mdpi.com The study of solvatochromic effects provides valuable information about the nature of the electronic transitions and the change in dipole moment between the ground and excited states. mdpi.com For thiazolidine derivatives, the absorption spectra can be significantly affected by the solvent. researchgate.net Generally, an increase in solvent polarity leads to a bathochromic shift for π-π* transitions, as more polar solvents stabilize the more polar excited state to a greater extent than the ground state. taylorandfrancis.com

For example, studies on various dyes, including those with structures analogous to thiazolidine derivatives, have demonstrated that the absorption bands generally show bathochromic shifts as the solvent polarity increases. taylorandfrancis.com This is because more polar solvents can better stabilize the LUMO (π*) orbitals, thus decreasing the energy required for the electronic transition. taylorandfrancis.com While specific solvatochromic data for this compound is not available in the provided search results, the observed effects in related heterocyclic systems suggest that its electronic spectra would also be sensitive to the solvent environment. mdpi.commdpi.com

X-ray Crystallography and Solid-State Structural Analysis

The crystal structures of numerous 1,3-thiazolidine derivatives have been determined by single-crystal X-ray diffraction. These studies reveal key structural features of the five-membered thiazolidine ring and the spatial orientation of its substituents.

For instance, the crystal structure of (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione shows that the thiazolidine ring is nearly planar, with a root-mean-square deviation of 0.014 Å. iucr.org The dihedral angle between the thiazolidine ring and the attached benzene ring is 5.78 (14)°. iucr.org In another example, (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione crystallizes with four independent molecules in the asymmetric unit, each having a slightly different conformation, as indicated by the varying dihedral angles between the five- and six-membered rings (ranging from 1.09° to 8.6°). nih.gov

The thiazolidinone ring often adopts an envelope conformation, as seen in the structure of 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one, where the sulfur atom acts as the flap of the envelope. nih.gov The conformation of substituents on the ring is also determined. For example, in the crystal structure of a thiazolidine derivative obtained from a Knoevenagel condensation, the exocyclic double bonds were found to be in a Z configuration. researchgate.net

These detailed structural parameters are crucial for understanding the molecule's reactivity, its potential interactions with biological targets, and for computational modeling studies. scispace.com

Table 3: Selected Crystallographic Data for 1,3-Thiazolidine Derivatives

| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |

| (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | Triclinic | P-1 | Dihedral angle between rings: 5.78 (14)° | iucr.org |

| (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | Triclinic | P-1 | Four independent molecules with varying conformations | nih.gov |

| 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one | Monoclinic | P21/n | Thiazolidinone ring has an envelope conformation | nih.gov |

| (2Z)-2-{(5Z)-5-[3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene]-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene}-N-(p-tolyl)ethanethioamide | Monoclinic | P21/n | Thiazolidine ring is essentially planar | researchgate.net |

| (Z)-3-N-(ethyl)-2-N'-((3-methoxyphenyl)imino)thiazolidine-4-one | Monoclinic | C2/c | Dihedral angle between benzene and thiazolidinone rings: 86.0° | scispace.com |

Note: The table includes data for derivatives of the core 1,3-thiazolidine structure to illustrate the application of the technique.

Analysis of Hydrogen Bonding and Supramolecular Interactions

In the crystalline state, these molecules typically engage in intermolecular hydrogen bonds that organize them into larger architectures. Common interactions include N—H⋯O and O—H⋯O hydrogen bonds, which can form extensive networks, such as sheets. nih.gov For instance, in the crystal structure of (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link the four independent molecules in the asymmetric unit into sheets that are parallel to the (101) plane. nih.gov

Weaker C—H⋯O and C—H⋯S interactions also play a crucial role in stabilizing the crystal packing. researchgate.netiucr.org In some derivatives, these weak interactions contribute to the formation of closed-ring structures involving multiple molecules. iucr.org For example, in the crystal of certain (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, molecules are linked by N—H⋯O hydrogen bonds to form chains, which are further consolidated into ribbons by C—H⋯O and C—H⋯S interactions. The supramolecular arrangement can also involve the formation of two-dimensional networks. researchgate.net The specific interactions observed in various thiazolidinone derivatives are detailed in the table below.

| Compound | Hydrogen Bond Type | Interaction Details | Supramolecular Structure |

|---|---|---|---|

| (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | N—H⋯O, O—H⋯O | Links four independent molecules | Forms sheets parallel to (101) plane nih.gov |

| (2Z)-2-{(5Z)-5-[3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene]-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene}-N-(p-tolyl)ethanethioamide | N—H⋯O, C—H⋯O, C—H⋯S | Solvent molecule connected via N—H⋯O; weak C—H⋯O and intramolecular C—H⋯S bonds present | Two-dimensional network researchgate.net |

| 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one | C—H⋯O | Weak interactions lead to a closed ring of three molecules | Ring formation iucr.org |

| 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one 1,1-dioxide | C—H⋯O, C—H⋯π | Four C—H⋯O interactions and one C—H⋯π interaction | Consolidated structure through multiple weak interactions iucr.org |

Ring Puckering Analysis

The five-membered thiazolidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The specific conformation is influenced by the nature and position of substituents on the ring. Analysis of various thiazolidine derivatives has shown that the ring typically adopts one of two main conformations: the "envelope" or the "twist" form.

In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is displaced from this plane, acting as the "flap". iucr.orgnih.gov For example, crystallographic studies of 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one and its 1,1-dioxide derivative show that the thiazolidinone rings in both structures exhibit an envelope puckering with the sulfur atom serving as the flap. iucr.orgnih.gov

The twist conformation is also commonly observed, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. The exact conformation and degree of puckering can be quantified using Cremer-Pople puckering parameters, which provide a precise description of the ring's three-dimensional shape. scispace.com While specific puckering parameters for this compound are not documented, the analysis of its derivatives provides a solid framework for understanding its conformational behavior.

| Compound Derivative | Observed Ring Conformation | Key Findings |

|---|---|---|

| 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one | Envelope | The sulfur atom acts as the flap of the envelope. iucr.orgnih.gov |

| 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one 1,1-dioxide | Envelope | The sulfur atom is the flap, similar to the non-oxidized form. iucr.orgnih.gov |

| Various 2-aryl- and 2-furyl-4-carboxy-1,3-thiazolidines | Twist | The sulfur and C(5) atoms are displaced in opposite directions from the plane of the other ring atoms. |

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of thiazolidine (B150603) derivatives. researchgate.netbhu.ac.inresearchgate.netarabjchem.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mestrelab.comarxiv.org For derivatives of 1,3-Thiazolidin-2-ol, DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are commonly used to determine their optimized geometries. researchgate.netdergipark.org.tr These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. acs.org For flexible molecules like some thiazolidine derivatives, identifying the most stable conformers is essential for understanding their properties and reactivity. acs.org Computational methods can systematically search the conformational space to identify low-energy structures. mestrelab.comacs.org For instance, in studies of similar heterocyclic systems, different orientations of substituent groups can lead to various stable conformers with distinct energies. acs.org

Table 1: Example of Calculated Geometrical Parameters for a Thiazolidine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.813 | C-N-C | 115.2 |

| C-N | 1.391 | S-C-N | 110.8 |

| C=O | 1.215 | O=C-N | 125.4 |

| N-H | 1.013 | C-C-N | 120.1 |

| Note: This table is a generalized representation based on typical values found in computational studies of thiazolidine derivatives. biointerfaceresearch.com |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule dictates its chemical behavior. libretexts.org Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. ossila.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orgossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity and a greater likelihood of intramolecular charge transfer. dergipark.org.tr For various thiazolidine derivatives, DFT calculations have been used to determine the energies of these orbitals and the resulting energy gap. researchgate.netdergipark.org.tr These calculations help in understanding the charge transfer processes within the molecule. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide (HTBH)

| Orbital | Energy (eV) |

| HOMO | -6.1579 dergipark.org.tr |

| LUMO | 1.4566 dergipark.org.tr |

| Energy Gap (LUMO-HOMO) | 4.7013 dergipark.org.tr |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack and are associated with electron-rich areas, and regions of positive potential (blue), which are prone to nucleophilic attack and indicate electron-poor areas. researchgate.net